CP-91149

概要

説明

準備方法

合成経路と反応条件

CP-91149の合成は、コア構造の調製から始まり、さまざまな官能基を導入する複数のステップが含まれます。重要なステップには以下が含まれます。

インドールコアの形成: インドールコアは、フィッシャーインドール合成反応によって合成されます。この反応は、フェニルヒドラジンとケトンまたはアルデヒドを酸性条件下で反応させることを含みます.

カルボキサミド基の導入: カルボキサミド基は、アミドカップリング反応によって導入されます。通常、N,N’-ジシクロヘキシルカルボジイミド(DCC)や1-ヒドロキシベンゾトリアゾール(HOBt)などの試薬を使用します.

工業生産方法

This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フロー化学や自動合成などの技術は、効率とスケーラビリティを向上させるためにしばしば使用されます 。

化学反応の分析

反応の種類

CP-91149は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化できます.

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: 乾燥エーテル中の水素化アルミニウムリチウム。

置換: メタノール中のナトリウムメトキシド。

主要な生成物

これらの反応から生成される主要な生成物には、this compoundのさまざまな酸化、還元、置換誘導体が含まれ、これらはさまざまな化学的および生物学的調査でさらに活用できます 。

科学研究への応用

This compoundは、以下を含む科学研究において幅広い用途を持っています。

科学的研究の応用

Glycogenolysis Inhibition

In preclinical studies, CP-91149 has been shown to significantly inhibit glucagon-stimulated glycogenolysis in both rat and human hepatocytes. For instance, treatment with this compound at concentrations as low as 0.3 μM resulted in more than 80% inhibition of glycogen breakdown stimulated by glucagon and forskolin .

Table 1: Effects of this compound on Glycogenolysis

| Treatment Concentration (μM) | % Inhibition of Glycogenolysis |

|---|---|

| 0.3 | >80% |

| 10 | Significant (P < 0.05) |

| 30 | Significant (P < 0.01) |

In Vivo Studies

In vivo experiments on diabetic ob/ob mice demonstrated that oral administration of this compound led to significant glucose lowering without inducing hypoglycemia. Specifically, doses ranging from 25 to 50 mg/kg resulted in a decrease in plasma glucose levels by approximately 100–120 mg/dl within three hours post-administration .

Table 2: Plasma Glucose Levels Post this compound Treatment

| Dose (mg/kg) | Plasma Glucose Reduction (mg/dl) |

|---|---|

| 25 | 100 |

| 50 | 120 |

These findings suggest that this compound may be beneficial for patients with type 2 diabetes by reducing hepatic glucose output.

Applications in Cancer Research

Recent studies have explored the potential use of this compound in cancer therapy, particularly its effects on tumor cell lines expressing high levels of glycogen phosphorylase. For example, treatment with this compound has been associated with growth inhibition in non-small cell lung carcinoma cells (A549), where it induced glycogen accumulation and G1-phase cell cycle arrest .

Mechanisms in Cancer Cells

The inhibition of glycogen phosphorylase by this compound leads to altered energy metabolism within cancer cells, promoting apoptosis under specific conditions. This is particularly relevant in cancers such as clear cell renal cell carcinoma (ccRCC), where aberrant glycogen metabolism has been linked to tumor growth and resistance to therapies like sunitinib .

Table 3: Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (μM) | Observed Effect |

|---|---|---|

| A549 (NSCLC) | 0.5 | Growth inhibition |

| ccRCC | N/A | Restored drug sensitivity |

作用機序

CP-91149は、グリコーゲンをグルコース-1-リン酸に分解する酵素であるグリコーゲンホスホリラーゼを選択的に阻害することにより、その効果を発揮します 。 グリコーゲンホスホリラーゼの阻害は、グリコーゲン分解を減少させ、その結果、血中グルコースレベルが低下します 。 この化合物は、酵素の活性部位に結合し、その触媒活性を阻害し、グリコーゲンの再合成を促進します 。

類似化合物の比較

類似化合物

独自性

This compoundは、グリコーゲンホスホリラーゼ阻害剤としての高い選択性と効力により際立っています。 非糖尿病患者で低血糖を起こすことなく、血中グルコースレベルを大幅に低下させる能力は、2型糖尿病の治療のための有望な候補となっています .

類似化合物との比較

Similar Compounds

Caffeine: A less potent inhibitor of glycogen phosphorylase with an IC50 value of 26 μM compared to CP-91149’s 0.13 μM.

Ellagic Acid: A polyphenol that also inhibits glycogen phosphorylase but with lower potency.

Uniqueness

This compound stands out due to its high selectivity and potency as a glycogen phosphorylase inhibitor. Its ability to significantly lower blood glucose levels without causing hypoglycemia in non-diabetic subjects makes it a promising candidate for the treatment of type 2 diabetes .

生物活性

CP-91149 is a synthetic compound recognized primarily as an inhibitor of glycogen phosphorylase (PYG), an enzyme critical in glycogen metabolism. Its biological activity has been extensively studied, particularly in the context of diabetes and cancer. This article synthesizes findings from various studies to present a comprehensive overview of this compound's biological effects, mechanisms of action, and potential therapeutic applications.

This compound functions by inhibiting glycogen phosphorylase, which plays a pivotal role in glycogenolysis—the process of breaking down glycogen into glucose. The compound has shown significant inhibitory effects on both human liver glycogen phosphorylase and the brain isoform of the enzyme.

- Inhibition Potency : The compound exhibits an IC50 of approximately 0.13 µM for human liver glycogen phosphorylase in the presence of glucose, highlighting its potency as an inhibitor .

- Glycogen Accumulation : Inhibition of PYG leads to increased glycogen storage in cells, which can result in reduced glucose availability for energy production, thereby influencing cellular metabolism significantly .

1. In Diabetes Research

This compound has been investigated for its potential to lower blood glucose levels in diabetic models. In studies involving ob/ob mice, administration of this compound at doses ranging from 25 to 50 mg/kg resulted in a notable decrease in plasma glucose levels (by 100-120 mg/dl) without causing hypoglycemia . This effect is attributed to the inhibition of glycogenolysis, leading to reduced glucose output from the liver.

2. In Cancer Research

Recent studies have explored the use of this compound in cancer therapy, particularly in clear cell ovarian and renal cancers. The compound has demonstrated antiproliferative effects and induced oxidative stress in cancer cell lines, suggesting its potential as a therapeutic agent.

- Cell Line Studies : In vitro experiments showed that this compound treatment led to reduced ATP levels and increased reactive oxygen species (ROS) production, indicating energetic stress on cancer cells .

- Combination Therapy : Notably, this compound exhibited synergistic effects when combined with paclitaxel chemotherapy, enhancing the efficacy against resistant cancer cell lines .

3. Impact on Cell Cycle and Growth

This compound has been shown to induce G1-phase cell cycle arrest in various cell types, including A549 non-small cell lung carcinoma cells. This arrest correlates with increased glycogen accumulation and inhibition of cyclin E-CDK2 activity, leading to growth retardation .

Case Study 1: Diabetic Ob/Ob Mice

A study involving diabetic ob/ob mice treated with this compound demonstrated significant reductions in blood glucose levels alongside increased hepatic glycogen content. The results indicated that this compound effectively inhibited glycogenolysis without affecting overall animal health.

Case Study 2: Clear Cell Ovarian Cancer

In a recent study on clear cell ovarian cancer cells, treatment with this compound resulted in enhanced sensitivity to traditional chemotherapeutics due to induced mitochondrial stress and ROS accumulation. This suggests a potential role for this compound as an adjunct therapy in cancer treatment regimens.

特性

IUPAC Name |

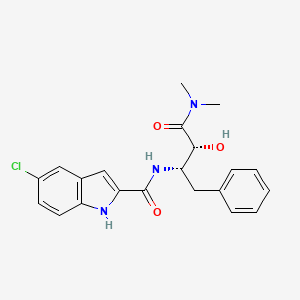

5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINJNZFCMLSBCI-PKOBYXMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70171897 | |

| Record name | CP-91149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186392-40-5 | |

| Record name | CP-91149 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186392405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-91149 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70171897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 186392-40-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CP-91149 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8EV00W45A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。